3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid, also known by its IUPAC name (1S,2R,4S,5S,6R)-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid, is a compound with the molecular formula and a molecular weight of approximately 154.165 g/mol. This compound is characterized by its unique bicyclic structure and has been identified as a useful research chemical in various scientific applications .
The compound is cataloged under the CAS number 2089245-77-0 and can be sourced from chemical suppliers like BenchChem and ChemicalBook, which provide it for research purposes . It falls under the classification of organic compounds, specifically as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) in its structure.
The synthesis of 3,3-difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid typically involves multi-step organic reactions that may include:
Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic pathway .
The molecular structure of 3,3-difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid can be represented using various notations:
C1C2C1C3C(CC2O3)C(=O)O
InChI=1S/C8H10O3/c9-8(10)5-2-6-3-1-4(3)7(5)11-6/h3-7H,1-2H2,(H,9,10)/t3-,4+,5-,6+,7+/m1/s1
These notations provide insight into the connectivity of atoms within the molecule and its stereochemistry .
The compound can participate in various chemical reactions typical for carboxylic acids and fluorinated compounds:
Each reaction's specifics would depend on the conditions applied (e.g., temperature, solvent) .
The mechanism of action for 3,3-difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid in biological or chemical contexts would depend on its interactions with other molecules. For example:
The detailed mechanistic pathways would require experimental data to elucidate specific interactions at a molecular level .
The physical properties of 3,3-difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid include:
Chemical properties include:
Quantitative data such as melting point and boiling point would require experimental determination .
This compound has potential applications in various scientific fields:
Research into its biological activity could also reveal novel therapeutic applications .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0